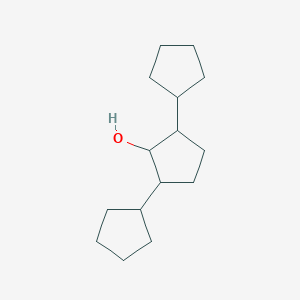
2,5-Dicyclopentyl cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dicyclopentyl cyclopentanol is a cyclic alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol This compound is characterized by the presence of two cyclopentyl groups attached to a cyclopentanol core
Métodos De Preparación
2,5-Dicyclopentyl cyclopentanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of cyclopentene. This process typically includes two steps: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial production methods for cyclic alcohols, including this compound, often involve the direct hydration of cyclopentene using zeolite catalysts or the indirect hydration in the presence of formic acid . These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
2,5-Dicyclopentyl cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: This reaction typically converts the alcohol group into a ketone or carboxylic acid, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alcohol group into an alkane, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include ketones, carboxylic acids, alkanes, and halides.
Aplicaciones Científicas De Investigación
2,5-Dicyclopentyl cyclopentanol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic alcohols.
Industry: It is used in the production of fragrances, fungicides, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,5-Dicyclopentyl cyclopentanol involves its interaction with specific molecular targets and pathways. As a cyclic alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s biological activity and its effectiveness in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
2,5-Dicyclopentyl cyclopentanol can be compared with other cyclic alcohols such as cyclopentanol and cyclohexanol. While cyclopentanol and cyclohexanol are simpler molecules with fewer substituents, this compound is unique due to the presence of two cyclopentyl groups, which can influence its chemical properties and reactivity .
Cyclopentanol: A simpler cyclic alcohol used in the production of fragrances and fungicides.
Cyclohexanol: An intermediate in the production of adipic acid and ε-caprolactam, used in the manufacture of nylon.
Propiedades
Número CAS |
77189-02-7 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2,5-dicyclopentylcyclopentan-1-ol |
InChI |
InChI=1S/C15H26O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11-16H,1-10H2 |
Clave InChI |
MJPCOTFVFDYATP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2CCC(C2O)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



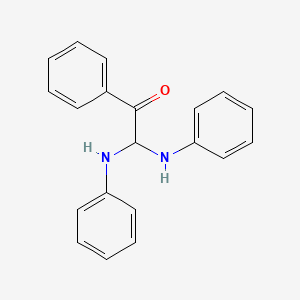
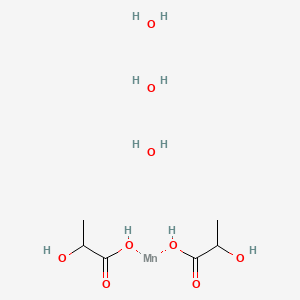
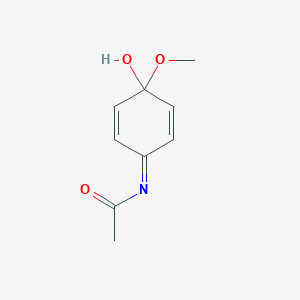
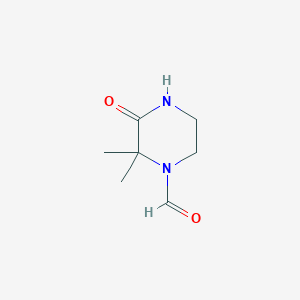
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
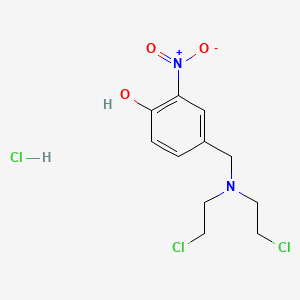
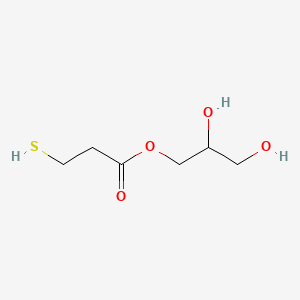

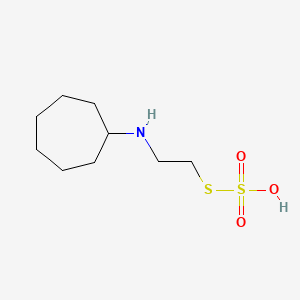

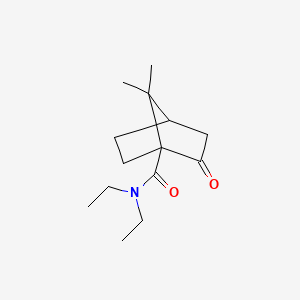
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
